molecular formula C15H22O B14622673 1-Phenyl-3-nonanone CAS No. 56741-23-2

1-Phenyl-3-nonanone

Cat. No.: B14622673
CAS No.: 56741-23-2
M. Wt: 218.33 g/mol
InChI Key: QQSUQZXKESWTCP-UHFFFAOYSA-N
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Description

1-Phenyl-3-nonanone is an organic compound with the molecular formula C15H22O It is a ketone characterized by a phenyl group attached to the third carbon of a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-nonanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-nonanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.

Major Products Formed:

    Oxidation: Nonanoic acid and benzoic acid derivatives.

    Reduction: 1-Phenyl-3-nonanol or 1-phenyl-nonane.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-nonanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-nonanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Phenyl-2-nonanone: Differing by the position of the phenyl group, leading to variations in reactivity and properties.

    1-Phenyl-4-nonanone: Another positional isomer with distinct chemical behavior.

    1-Phenyl-3-decanone: A homolog with an extended carbon chain, affecting its physical and chemical properties.

Uniqueness: 1-Phenyl-3-nonanone is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its balance of hydrophobic and hydrophilic properties makes it versatile for various chemical and biological processes.

Properties

CAS No.

56741-23-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-phenylnonan-3-one

InChI

InChI=1S/C15H22O/c1-2-3-4-8-11-15(16)13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3

InChI Key

QQSUQZXKESWTCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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